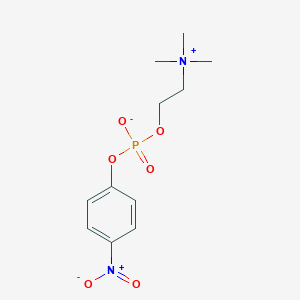

p-Nitrophenylphosphorylcholine

Overview

Description

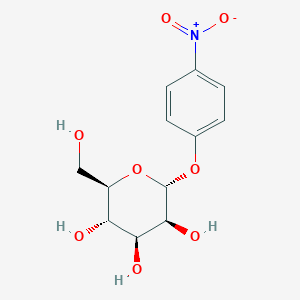

p-Nitrophenylphosphorylcholine: is a chromogenic substrate used to measure phospholipase C activity. It is a phosphocholine that is the 4-nitrophenyl ester of choline phosphate. The hydrolysis of this compound by phospholipase C results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 .

Scientific Research Applications

p-Nitrophenylphosphorylcholine is widely used in scientific research, particularly in the study of enzyme kinetics and phospholipase C activity. Its applications include:

Chemistry: Used as a substrate in enzyme assays to measure phospholipase C activity.

Biology: Helps in studying cell signaling pathways involving phospholipase C.

Medicine: Used in diagnostic assays to detect phospholipase C activity in various diseases.

Industry: Employed in the development of pharmaceuticals and biochemical research .

Mechanism of Action

Target of Action

The primary target of p-Nitrophenylphosphorylcholine is Phospholipase C (PLC) . PLC is an enzyme that plays a crucial role in lipid metabolism and signal transduction pathways .

Mode of Action

This compound acts as a chromogenic substrate for PLC . When hydrolyzed by PLC, it liberates p-nitrophenol . This interaction can be measured at 405 nm at pH 7.2-7.5, providing a method to assay PLC activity .

Biochemical Pathways

The hydrolysis of this compound by PLC is a key step in the phosphoinositide pathway . This pathway is involved in the production of secondary messengers that regulate various cellular processes .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and pbs (ph 72) has been reported . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The hydrolysis of this compound by PLC results in the liberation of p-nitrophenol . This can be measured spectrophotometrically, providing a quantitative readout of PLC activity . Therefore, the primary molecular effect of this compound’s action is the production of p-nitrophenol.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the hydrolysis reaction catalyzed by PLC . Additionally, the compound’s stability may be affected by storage conditions

Biochemical Analysis

Biochemical Properties

p-Nitrophenylphosphorylcholine is a chromogenic substrate used to measure the activity of phospholipase C . When this compound is hydrolyzed by phospholipase C, it results in the liberation of p-nitrophenol, which can be measured at 405 nm at pH 7.2-7.5 . This interaction between this compound and phospholipase C is crucial in studying the enzyme’s function and activity .

Cellular Effects

The hydrolysis of this compound by phospholipase C has significant effects on various types of cells and cellular processes . For instance, the liberation of p-nitrophenol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with phospholipase C . When expressed in cells, phospholipase C efficiently hydrolyzes this compound, leading to the release of p-nitrophenol . This process demonstrates how this compound exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed through the measurement of p-nitrophenol liberation

Metabolic Pathways

This compound is involved in the metabolic pathway of phospholipase C

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenylphosphorylcholine involves the reaction of p-nitrophenol with phosphoryl chloride, followed by the addition of choline. The reaction is typically carried out in an organic solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylphosphorylcholine primarily undergoes hydrolysis reactions catalyzed by phospholipase C. This hydrolysis results in the formation of p-nitrophenol and phosphorylcholine .

Common Reagents and Conditions:

Reagents: Phospholipase C, water

Conditions: pH 7.2-7.5, temperature around 37°C

Major Products:

p-Nitrophenol: A yellow compound that can be measured spectrophotometrically.

Phosphorylcholine: A product of the hydrolysis reaction

Comparison with Similar Compounds

Similar Compounds:

- p-Nitrophenylphosphocholine

- 4-Nitrophenylphosphorylcholine

- para-Nitrophenylphosphorylcholine

Comparison: While these compounds share similar structures and functions, p-nitrophenylphosphorylcholine is unique in its widespread use as a chromogenic substrate for phospholipase C assays. Its high sensitivity and specificity make it a preferred choice in various research applications .

Properties

IUPAC Name |

(4-nitrophenyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O6P/c1-13(2,3)8-9-18-20(16,17)19-11-6-4-10(5-7-11)12(14)15/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIXASFEPQPICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401781 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21064-69-7 | |

| Record name | p-Nitrophenylphosphorylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

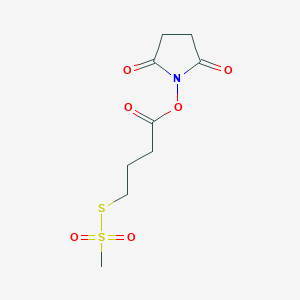

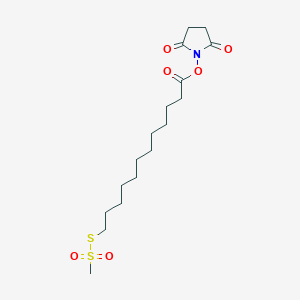

Feasible Synthetic Routes

Q1: What is the primary use of p-Nitrophenylphosphorylcholine (p-NPPC) in scientific research?

A: p-NPPC serves as a chromogenic substrate for detecting and characterizing phospholipase C (PLC) activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] PLC enzymes cleave p-NPPC, releasing p-nitrophenol, which can be easily detected spectrophotometrically due to its yellow color. This allows researchers to quantify PLC activity in various biological samples.

Q2: How does p-NPPC interact with PLC, and what are the downstream effects of this interaction?

A: p-NPPC acts as a substrate analog for the natural substrate of PLC, phosphatidylcholine. [, ] Upon binding to the enzyme's active site, PLC hydrolyzes the phosphodiester bond in p-NPPC, releasing p-nitrophenol and phosphorylcholine. [, ] This hydrolysis reaction is the basis for the colorimetric detection of PLC activity.

Q3: What are the structural characteristics of p-NPPC?

A3:

- Spectroscopic Data:

Q4: Are there other enzymes besides PLC that can hydrolyze p-NPPC?

A: Yes, research has shown that some alkaline phosphatases and phosphodiesterases can also hydrolyze p-NPPC. [, , , ] This emphasizes the importance of using appropriate controls and considering the potential activity of other enzymes when interpreting experimental results using p-NPPC.

Q5: How does the structure of p-NPPC relate to its activity as a PLC substrate?

A: The phosphorylcholine moiety of p-NPPC mimics the polar head group of phosphatidylcholine, the natural substrate of PLC. This structural similarity enables p-NPPC to bind to the enzyme's active site. [, ] The p-nitrophenyl group acts as a chromogenic reporter, allowing for easy detection of the hydrolysis product.

Q6: Has p-NPPC been used to study PLC from various organisms?

A: Yes, p-NPPC has been extensively used to investigate PLC activity in a diverse range of organisms, including bacteria like Pseudomonas aeruginosa [, , , ], Legionella pneumophila [, ], and Clostridium botulinum [], as well as fungi like Aspergillus fumigatus [] and Candida albicans []. This highlights its broad applicability in studying PLC across different species.

Q7: Are there any known issues or limitations associated with using p-NPPC as a PLC substrate?

A7: While p-NPPC is a widely used and valuable tool for PLC research, there are some limitations to consider:

- Specificity: As mentioned earlier, p-NPPC can be hydrolyzed by enzymes other than PLC, potentially leading to inaccurate interpretations if not properly controlled. [, , , ]

- Artificial Substrate: p-NPPC is a synthetic substrate and may not perfectly mimic the natural substrate's interactions with the enzyme. [, ]

Q8: Are there any alternative substrates to p-NPPC for studying PLC activity?

A8: Researchers have explored other substrates for studying PLC activity, including:

- Naturally-occurring phospholipids: Using the enzyme's natural substrate, such as phosphatidylcholine, can provide more physiologically relevant information but requires more complex detection methods. []

Q9: Beyond its use as a substrate, are there other applications of p-NPPC in research?

A: p-NPPC has been explored in affinity chromatography for purifying C-reactive protein, which exhibits binding affinity for phosphorylcholine. [] This application highlights the versatility of p-NPPC as a research tool.

Q10: What is the historical significance of p-NPPC in PLC research?

A: The introduction of p-NPPC as a substrate significantly advanced PLC research by providing a simple, sensitive, and quantitative method for measuring enzyme activity. [] This facilitated the identification, purification, and characterization of PLCs from various organisms, contributing substantially to our understanding of these important enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)